rac-Pinocembrin 7-Benzyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-phenyl-7-phenylmethoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-12,20,23H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMIVNKIMIQMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Rac Pinocembrin 7 Benzyl Ester
Retrosynthetic Dissection of rac-Pinocembrin 7-Benzyl Ester
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the ester linkage, separating the pinocembrin (B1678385) core from the benzyl (B1604629) group. This suggests a classic esterification reaction as the final step in the synthesis. The pinocembrin core itself is a flavanone (B1672756), which can be synthesized through the cyclization of a corresponding chalcone (B49325). This chalcone, in turn, can be formed via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and benzaldehyde. This multi-step approach allows for the systematic construction of the target molecule from basic chemical building blocks.
Precursor Chemistry and Starting Material Selection for Esterification
The selection of appropriate precursors is critical for a successful synthesis. In the case of this compound, the key precursors are pinocembrin and a benzylating agent.
Hydroxyflavone Precursors in Benzylation Reactions
Pinocembrin, a dihydroxyflavanone, possesses two hydroxyl groups at positions 5 and 7. The differential reactivity of these hydroxyl groups is a key consideration in the synthesis. The 5-hydroxyl group is typically involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group at position 4, which significantly reduces its nucleophilicity. This inherent electronic property makes the 7-hydroxyl group more accessible and reactive towards electrophilic reagents. This natural regioselectivity is often exploited in the synthesis of 7-O-substituted flavonoids.
Chemical Strategies for Regioselective Benzyl Ester Formation
Achieving regioselectivity, the preferential reaction at one of several similar functional groups, is a major challenge in the synthesis of polyhydroxylated natural products. For the synthesis of this compound, the goal is to selectively benzylate the 7-hydroxyl group.
One common strategy involves the direct benzylation of pinocembrin using benzyl bromide or benzyl chloride in the presence of a weak base. The higher acidity and nucleophilicity of the 7-hydroxyl group compared to the 5-hydroxyl group can lead to the desired product. However, to ensure exclusive selectivity, protection of the more reactive hydroxyl groups may be necessary in some cases, although for pinocembrin, the inherent difference in reactivity is often sufficient.
Optimization of Reaction Parameters and Conditions
The yield and purity of the final product are highly dependent on the reaction conditions. Optimization of parameters such as the choice of catalyst, solvent, temperature, and reaction time is crucial.
Catalytic Systems and Their Influence on Yield and Selectivity
The choice of catalyst can significantly impact the outcome of the benzylation reaction. While not always strictly required for simple benzylations with reactive halides, bases are essential to deprotonate the hydroxyl group and enhance its nucleophilicity.
| Catalyst/Base | General Effect on Flavonoid Benzylation |
| Potassium Carbonate (K₂CO₃) | A mild base commonly used, often providing good yields with high regioselectivity for the 7-hydroxyl group. |
| Sodium Hydride (NaH) | A strong base that can lead to higher reactivity but may decrease regioselectivity, potentially causing benzylation at other positions or side reactions. |
| Phase Transfer Catalysts (e.g., TBAB) | Can be employed in biphasic systems to facilitate the reaction between the water-soluble flavonoid and the organic-soluble benzylating agent, often improving reaction rates. |
Solvent Systems and Reaction Environment Effects
The solvent plays a multifaceted role in a chemical reaction, influencing solubility, reactivity, and selectivity. The choice of solvent can dramatically alter the reaction environment.
| Solvent | Effect on Benzylation of Hydroxyflavones |
| Acetone (B3395972) | A polar aprotic solvent that is a common choice for flavonoid alkylations, effectively dissolving the flavonoid and the base. |
| Dimethylformamide (DMF) | A highly polar aprotic solvent that can enhance the rate of SN2 reactions like benzylation but may also lead to side products if not carefully controlled. |
| Dichloromethane (DCM) | A less polar aprotic solvent that can be suitable for certain benzylation reactions, particularly when coupled with phase transfer catalysis. |
| Tetrahydrofuran (THF) | A moderately polar aprotic solvent that can offer a good balance of solubility and reactivity for many flavonoid modification reactions. beilstein-journals.org |
The interplay between the solvent and the base is critical. For instance, the combination of a mild base like potassium carbonate and a polar aprotic solvent like acetone is a frequently employed system for the regioselective benzylation of the 7-hydroxyl group in flavonoids.
Controlled Temperature and Pressure Regimes
The control of temperature and pressure is critical in the synthesis of this compound to ensure optimal reaction rates, yield, and purity. The benzylation of the hydroxyl group on the pinocembrin scaffold is typically conducted under controlled thermal conditions to prevent side reactions or degradation of the flavonoid structure.
While specific optimal parameters for this exact transformation are proprietary or dispersed in literature, data from related flavonoid and chromanone syntheses provide a clear framework. Reactions are generally performed at atmospheric pressure, with temperature being the key variable. The reaction temperature is often moderately elevated to facilitate the reaction, commonly within the range of 20°C to 80°C. google.com In some related preparations, temperatures as high as 100-160°C have been utilized, particularly if the reaction is performed in a melt phase without a solvent. google.com Post-reaction processing, such as solvent removal, is also temperature-controlled, often carried out under vacuum at mild temperatures (e.g., 40°C) to preserve the integrity of the final product. rsc.org
| Parameter | Typical Range/Condition | Rationale |
| Temperature | 20°C - 80°C | Balances reaction rate with the thermal stability of the flavonoid core. Prevents unwanted side reactions. google.com |
| Pressure | Atmospheric | Standard condition for this type of ether synthesis, not requiring specialized pressure vessels. |
| Post-synthesis Processing | 40°C - 75°C (under vacuum) | Gentle conditions for solvent evaporation or drying to prevent degradation of the final compound. rsc.orgnih.gov |
Isolation and Advanced Purification Protocols
Following synthesis, a multi-step protocol is required to isolate and purify this compound from the reaction mixture, which may contain unreacted starting materials, reagents, and by-products.
High-Resolution Chromatographic Techniques for Compound Enrichment
High-Resolution Chromatography is an indispensable tool for the purification of flavonoid derivatives like this compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its efficiency, speed, and high resolving power. science.gov
The process typically employs a reversed-phase column (e.g., C18) where the nonpolar stationary phase retains the moderately polar this compound. A polar mobile phase, usually a gradient mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, is used to elute the compounds. science.govnih.gov The compound of interest is separated from more polar impurities (which elute earlier) and less polar impurities (which are retained longer). Detection is commonly achieved using a UV-Vis detector, as flavonoids have strong absorbance in the UV spectrum. nih.gov For even greater resolution and speed, Ultra-High-Performance Liquid Chromatography (UHPLC) systems may be used, which operate at higher pressures with smaller particle size columns. researchgate.net
| Parameter | Typical Specification | Purpose |
| Technique | High-Performance Liquid Chromatography (HPLC) | To separate the target compound from impurities with high resolution. science.gov |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating moderately polar to nonpolar compounds. |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | Allows for the sequential elution of compounds based on their polarity. nih.gov |
| Detector | UV-Vis (e.g., at 280 nm) | Detects the flavonoid compounds as they elute from the column. nih.gov |
| Flow Rate | ~1.0 mL/min | Standard analytical flow rate for efficient separation. |
Crystallization and Other Refinement Processes
Crystallization serves as the final and crucial step for achieving high purity of this compound. After chromatographic fractions containing the pure compound are collected and the solvent is evaporated, the resulting solid is dissolved in a minimal amount of a suitable hot solvent.
The choice of solvent is critical and is determined by the solubility profile of the compound. Solvents in which the compound is soluble when hot but poorly soluble when cold are ideal. For flavonoid derivatives, common crystallization solvents include alcohols (methanol, ethanol), esters (ethyl acetate), or ketones (acetone). nih.govmdpi.com The pure compound crystallizes upon slow cooling, leaving any remaining soluble impurities in the solvent (mother liquor). The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum. This process can be repeated to further enhance purity.
| Solvent Class | Example(s) | Rationale for Use |
| Alcohols | Ethanol, Methanol | Good solvency for flavonoids at elevated temperatures, with reduced solubility upon cooling. nih.gov |
| Esters | Ethyl Acetate | Effective for dissolving moderately polar compounds; often used in a system with an anti-solvent like hexane. nih.gov |
| Ketones | Acetone | Strong solvent for a wide range of organic compounds, useful for initial dissolution. mdpi.com |
| Anti-solvents | n-Hexane, Water | A non-solvent added to a solution to induce precipitation and crystallization. nih.gov |
Stereochemical Considerations in Rac Pinocembrin 7 Benzyl Ester Synthesis
Principles of Racemic Mixture Formation in Flavanone (B1672756) Chemical Synthesis
The chemical synthesis of flavanones, including pinocembrin (B1678385), typically results in the formation of a racemic mixture—an equal blend of both (R)- and (S)-enantiomers. This outcome is a direct consequence of the common synthetic routes employed, which often involve the creation of the molecule's single chiral center from a flat, or achiral, precursor.
A prevalent method for synthesizing the flavanone core is the intramolecular cyclization of a 2'-hydroxychalcone (B22705). nih.gov The key steps leading to the racemic product are:
Planar Precursor : The 2'-hydroxychalcone starting material is a planar molecule around the α,β-unsaturated ketone system.
Ring Closure : The cyclization reaction, often a Michael-type addition catalyzed by a base, involves the nucleophilic attack of the 2'-phenolic oxygen onto the β-carbon of the double bond. cdnsciencepub.com
Non-Discriminatory Attack : Since the chalcone (B49325) intermediate is planar, the attack can occur from either face of the molecule with virtually equal probability. Attack from one face leads to the (S)-enantiomer, while attack from the opposite face yields the (R)-enantiomer.
This lack of stereochemical preference during the ring-closure step is the primary reason for the formation of a 50:50 racemic mixture. youtube.comlibretexts.org Furthermore, even if an enantio-enriched flavanone is obtained, it can be susceptible to racemization under certain conditions, such as in the presence of a base. This occurs through a reversible elimination of the phenoxide, which temporarily destroys the chiral center and allows for re-cyclization to form both enantiomers. nih.gov
Approaches to Enantiomeric Resolution of Pinocembrin and Its Derivatives
Given that chemical synthesis typically yields a racemic mixture, methods to separate, or resolve, the individual enantiomers are crucial for studying their unique properties. The resolution of racemic pinocembrin and its derivatives, such as rac-Pinocembrin 7-benzyl ester, can be achieved through several established strategies.
One of the most classic and effective methods for separating enantiomers is to convert them into diastereomers by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent. libretexts.orgpsu.edutcichemicals.com Enantiomers have identical physical properties (e.g., solubility, melting point), making them difficult to separate directly. Diastereomers, however, have different physical properties and can be separated using standard laboratory techniques.
A documented method for the resolution of (±)-pinocembrin involves this principle. nih.govtandfonline.comtandfonline.com The process begins with the protection of the 7-hydroxyl group of pinocembrin to form this compound. This racemic ester is then reacted with a chiral amine, such as (L)-(-)-α-methylbenzylamine, in the presence of a catalyst like titanium tetrachloride (TiCl₄). tandfonline.comtandfonline.com This reaction converts the enantiomeric esters into a mixture of two diastereomeric imines.
Other chiral resolving agents have been used for flavanones, such as (+)-butane-2,3-dithiol, which reacts with the racemic flavanone to form diastereomeric ketals that can be separated. nih.gov
Once the mixture of enantiomers has been converted into a mixture of diastereomers, their distinct physical properties allow for their separation. The two primary techniques for this are fractional crystallization and chromatography.
In the resolution of pinocembrin 7-benzyl ester, the resulting diastereomeric imines are separated by column chromatography. tandfonline.comtandfonline.com Due to their different structures, the two diastereomers interact with the stationary phase of the chromatography column differently, causing them to travel through the column at different rates and elute separately. After separation, the pure diastereomers are hydrolyzed (e.g., with aqueous acid) to cleave the chiral resolving agent, yielding the individual, optically pure (S)- and (R)-enantiomers of pinocembrin 7-benzyl ester. tandfonline.comtandfonline.com
| Step | Reactants | Key Reagent/Condition | Product | Purpose |
|---|---|---|---|---|
| 1 | (±)-Pinocembrin | Benzyl (B1604629) chloride (BnCl), K₂CO₃ | (±)-Pinocembrin 7-benzyl ester | Protection of the 7-OH group. |
| 2 | (±)-Pinocembrin 7-benzyl ester | (L)-(-)-α-Methylbenzylamine, TiCl₄ | Mixture of two diastereomeric imines | Formation of diastereomers. |
| 3 | Mixture of diastereomers | Column Chromatography | Separated pure diastereomers | Separation based on different physical properties. |
| 4 | Separated pure diastereomers | Aqueous HCl, reflux | (S)- and (R)-Pinocembrin 7-benzyl ester | Removal of the chiral auxiliary to yield pure enantiomers. |
Beyond derivatization, direct separation of enantiomers can be accomplished using chiral chromatography techniques, most notably High-Performance Liquid Chromatography (HPLC). nih.govebi.ac.uk This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for resolving flavanones. oup.comoup.comuva.es
| CSP Type | Example Column Name | Flavanone Type Studied | Reference |
|---|---|---|---|
| Polysaccharide (Amylose Derivative) | Chiralpak AD / Lux Amylose-3 | Various flavanones including pinostrobin | uva.es |
| Polysaccharide (Cellulose Derivative) | Chiralcel® OJ | 4-Aminoflavane diastereomers | oup.comoup.com |
| Polysaccharide (Amylose Derivative) | Chiralcel® AD-RH | Pinocembrin | nih.govebi.ac.uk |
Chiral capillary electrophoresis is another powerful analytical technique that has been successfully applied to the separation of flavanone diastereomers, often using cyclodextrins as chiral selectors in the buffer system. nih.govnih.gov
Implications of Stereochemistry for Subsequent Chemical Transformations
The absolute configuration (R or S) at the C2 stereocenter of a resolved flavanone is not merely a structural curiosity; it has profound implications for subsequent chemical transformations, particularly in biological or stereoselective chemical systems. The three-dimensional arrangement of the phenyl group at the C2 position can dictate how the molecule fits into an enzyme's active site or how it interacts with a chiral reagent.
A clear example of this is seen in the enzymatic reactions of flavanones. Studies on the enzyme anthocyanidin synthase (ANS) using the flavanone naringenin (B18129) (which is structurally similar to pinocembrin) have shown that the stereochemistry at C2 dramatically alters the reaction's outcome. nih.gov
When the enzyme acts on the natural (2S)-naringenin , the primary reaction is C-3 hydroxylation.
However, when the unnatural (2R)-naringenin is used as the substrate, the rate of desaturation to form a flavone (B191248) (apigenin) increases significantly relative to hydroxylation. nih.gov
This demonstrates that the orientation of the C2-phenyl group and the accessibility of the C2 and C3 protons to the enzyme's reactive center are critically dependent on the starting stereochemistry. nih.gov Therefore, if (R)-pinocembrin 7-benzyl ester and (S)-pinocembrin 7-benzyl ester were used in a similar enzyme-catalyzed reaction, they would likely yield different products or different ratios of products. This principle extends to other stereoselective reactions, where the specific configuration of the starting enantiomer can determine the stereochemical outcome of newly formed chiral centers or the feasibility of the reaction itself.
Utilization of Rac Pinocembrin 7 Benzyl Ester As a Key Synthetic Intermediate
A Protected Precursor in the Total Synthesis of Pinocembrin (B1678385)
The use of rac-Pinocembrin 7-Benzyl Ester as a protected precursor is a key strategy in the total synthesis of pinocembrin. This method involves the initial protection of the more reactive 7-hydroxyl group, allowing for modifications at other positions of the molecule before the final deprotection step to yield the target compound.
The removal of the benzyl (B1604629) protecting group is a critical step in the synthesis of pinocembrin from its 7-benzyl ester precursor. Catalytic hydrogenolysis is a widely employed and efficient method for this transformation. organic-chemistry.org This reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. google.comresearchgate.net The benzyl group is cleaved, yielding the free hydroxyl group and toluene (B28343) as a byproduct. organic-chemistry.org
Table 1: Common Deprotection Methods for Benzyl Ethers
| Deprotection Method | Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenolysis | Pd/C, H₂ | High efficiency, clean reaction | May affect other reducible functional groups |
| Strong Acid Cleavage | e.g., HBr, HI | Effective for robust substrates | Not suitable for acid-sensitive molecules |
| Oxidative Cleavage | e.g., DDQ | Selectivity for certain substituted benzyl ethers | Requires specific activating groups |
| Lewis Acid-Mediated Cleavage | e.g., BCl₃·SMe₂ | Mild conditions, high selectivity | Reagent sensitivity and cost |
The selective deprotection of this compound is the final and crucial step to afford pinocembrin. Catalytic hydrogenolysis stands out as a preferred method due to its typically high yield and clean reaction profile. For instance, the hydrogenation of (S)-7-benzyloxy-5-hydroxy flavanone (B1672756) and (R)-7-benzyloxy-5-hydroxyflavanone using a palladium catalyst successfully yields (S)-pinocembrin and (R)-pinocembrin, respectively. researchgate.net This step highlights the efficiency of releasing the free hydroxyl group at the C-7 position to complete the synthesis. The choice of catalyst and reaction conditions can be optimized to ensure complete removal of the benzyl group without affecting the rest of the flavanone structure.
A Gateway to Novel Analogues: Derivatization Studies
The protected 7-hydroxyl group in this compound serves as a versatile handle for the synthesis of a wide array of novel pinocembrin analogues. This allows for systematic modifications of the flavanone core to explore how structural changes impact biological activity.
With the 7-hydroxyl group masked, other positions on the flavanone scaffold become accessible for chemical modification. For example, the 5-hydroxyl group can be targeted for reactions such as acylation or alkylation. This regioselective modification is crucial for synthesizing derivatives with specific structural features. The synthesis of novel pinocembrin amino acid derivatives, for instance, involves the reaction of pinocembrin with Boc-protected amino acids in the presence of coupling agents like EDCI and DMAP. nih.gov This strategy allows for the introduction of various amino acid moieties, leading to compounds with potentially altered physicochemical properties. nih.govtandfonline.com
The synthesis of a series of pinocembrin analogues from protected intermediates like the 7-benzyl ester is instrumental in elucidating structure-activity relationships (SAR). By systematically altering different parts of the flavanone structure and subsequently testing the biological activity of the resulting compounds, researchers can identify key structural features responsible for their therapeutic effects. sciforum.net For instance, studies have explored the synthesis of derivatives with different functional groups on both aromatic rings to understand their impact on anti-inflammatory or other biological activities. sciforum.netikm.org.my This synthetic approach, focused on creating a library of related compounds, is a cornerstone of medicinal chemistry and drug discovery.
A Comparative Look at Synthetic Strategies
While the use of protected intermediates like this compound is a common and effective strategy, other synthetic routes to pinocembrin and its analogues exist. A straightforward one-pot, two-step method has been developed, starting from cinnamic acid and 1,3,5-trihydroxybenzene, which notably does not require the protection of phenolic hydroxyl groups. researchgate.net
Biosynthetic approaches have also gained significant traction. mdpi.com Metabolic engineering in microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the de novo production of pinocembrin from simple carbon sources like glucose. nih.govnih.gov These biocatalytic methods offer a more sustainable and potentially scalable alternative to traditional chemical synthesis. mdpi.comnih.gov
Table 2: Comparison of Synthetic Routes to Pinocembrin
| Synthetic Route | Starting Materials | Key Features | Advantages | Disadvantages |
|---|---|---|---|---|
| Protected Intermediate | Pinocembrin, Benzyl Halide | Protection-deprotection strategy | Allows for selective modification | Additional synthetic steps required |
| One-Pot Synthesis | Cinnamic acid, 1,3,5-trihydroxybenzene | Protection-free | Fewer steps, readily available starting materials | May have lower overall yield |
| Biosynthesis | Glucose, Phenylalanine | Microbial fermentation | Sustainable, potentially scalable | Requires metabolic engineering, optimization can be complex |
Advanced Analytical Characterization Techniques in Synthetic Research of Rac Pinocembrin 7 Benzyl Ester
High-Resolution Spectroscopic Methodologies for Structural Confirmation (e.g., Multinuclear NMR, High-Resolution Mass Spectrometry)
The definitive confirmation of the chemical structure of rac-Pinocembrin 7-Benzyl Ester relies on high-resolution spectroscopic techniques. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.
Multinuclear NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the protons of the flavanone (B1672756) core and the benzyl (B1604629) protecting group.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would show characteristic signals for the carbonyl carbon (C-4), the stereocenter (C-2), and the aromatic carbons of both the flavanone and benzyl moieties. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of the molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed. For this compound (C₂₂H₁₈O₄), the expected exact mass would be compared to the observed mass. calpaclab.com
Table 1: Illustrative Spectroscopic Data for Structural Confirmation of this compound
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic protons of A and B rings, benzylic protons, and protons at C2 and C3 of the flavanone core. |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for carbonyl carbon (~δ 197), C2 (~δ 80), C3 (~δ 44), and aromatic carbons. researchgate.net |
| HRMS | Exact Mass [M+H]⁺ | Calculated: 347.1283; a measured value within a few ppm would confirm the elemental composition. |
Chromatographic Purity and Impurity Profiling (e.g., preparative HPLC, GC-MS)
Ensuring the purity of a synthesized compound is paramount. Chromatographic techniques are the gold standard for separating the target compound from any unreacted starting materials, byproducts, or degradation products.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for purifying compounds on a larger scale. researchgate.netmdpi.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, this compound can be isolated with high purity. researchgate.netnii.ac.jpacs.org The purity of the collected fractions is typically assessed by analytical HPLC. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for identifying volatile impurities. researchgate.netresolvemass.ca After derivatization to increase volatility, GC-MS can separate and identify minor components in the sample by comparing their mass spectra to extensive libraries. thermofisher.commdpi.com This is crucial for creating a comprehensive impurity profile of the synthetic product.
Table 2: Chromatographic Methods for Purity Assessment and Impurity Profiling
| Technique | Application | Typical Conditions | Potential Impurities |
| Preparative HPLC | Purification of this compound | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water or Methanol (B129727)/Water gradient. researchgate.netacs.org | Unreacted pinocembrin (B1678385), benzyl bromide, and side-reaction products. |
| GC-MS | Identification of volatile impurities | Derivatization (e.g., silylation) followed by separation on a capillary column and mass analysis. researchgate.netnih.gov | Residual solvents, starting material fragments. |
Spectroscopic and Chromatographic Methods for Stereochemical Purity Assessment (e.g., Chiral HPLC, Optical Rotation)
Since the target compound is a racemate, it is essential to confirm the presence of both enantiomers in equal amounts and to have methods to separate them if required.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most definitive method for separating enantiomers. nih.govnih.govresearchgate.net Using a chiral stationary phase (CSP), the two enantiomers of this compound will have different retention times, allowing for their separation and quantification. This confirms the racemic nature of the synthesized compound. The separation of pinocembrin enantiomers has been successfully achieved using polysaccharide-derived chiral stationary phases. nih.gov
Optical Rotation , measured using a polarimeter, is a fundamental property of chiral molecules. While a racemic mixture will have an optical rotation of zero, the individual enantiomers will rotate plane-polarized light in equal but opposite directions. The specific rotation values for (S)-(-)-pinocembrin and (R)-(+)-pinocembrin have been reported. google.com Although the benzyl ester derivative will have different specific rotation values, the principle remains the same. The measurement of optical rotation is a quick and straightforward method to check for any enantiomeric excess. google.comnih.gov
Table 3: Methods for Stereochemical Purity Assessment
| Technique | Application | Expected Result for Racemate | Notes |
| Chiral HPLC | Separation and quantification of enantiomers | Two peaks of equal area. nih.govnih.gov | A variety of chiral stationary phases can be screened for optimal separation. researchgate.net |
| Optical Rotation | Measurement of the rotation of plane-polarized light | A specific rotation of 0°. | A non-zero value would indicate an enantiomeric excess. google.com |
Innovations in Synthetic Utility and Methodological Development
Enhancing Synthetic Efficiency and Industrial Scalability
The production of racemic pinocembrin (B1678385), the precursor to its 7-benzyl ester derivative, has been optimized for large-scale synthesis. google.com This availability is foundational for the industrial scalability of its derivatives. The synthesis of rac-Pinocembrin 7-benzyl ester is typically achieved through the protection of the 7-hydroxyl group of pinocembrin.
Table 1: Reaction Parameters for Benzylation of Racemic Pinocembrin
| Parameter | Condition | Rationale | Citation |
|---|---|---|---|
| Benzylation Agent | Benzyl (B1604629) Chloride or Benzyl Bromide | Readily available and effective reagents for benzylation. Benzyl chloride is often preferred. | google.com |
| Base | Potassium Carbonate, Sodium Carbonate, etc. | Facilitates the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity. | google.com |
| Temperature | 60°C to 80°C | Provides sufficient energy to overcome the activation barrier without promoting side reactions or degradation. | google.com |
| Solvent | Acetone (B3395972) | A suitable solvent that dissolves the reactants and facilitates the reaction. | google.com |
This established methodology allows for the reliable production of this compound in significant quantities, which is a prerequisite for its use in developing extensive derivative libraries.
Application of Green Chemistry Principles in Benzyl Ester Production
In line with modern synthetic chemistry, efforts are being made to incorporate green chemistry principles into the production of benzyl esters. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. mun.ca
Innovations in this area include the development of novel catalytic systems that can function in environmentally benign solvents, such as water. For instance, the aqueous-phase synthesis of benzyl esters has been demonstrated using partially thiolated Au25 nanocluster catalysts. rsc.org These catalysts, particularly when on hydrophobic carbon supports, show high selectivity and can operate under aqueous conditions, significantly reducing the reliance on volatile organic solvents. rsc.org Mechanistic studies suggest the hydrophobic support protects intermediate products from undesired side reactions like hydrolysis. rsc.org
Another green approach involves the use of environmentally responsible reagents for esterification. A one-pot method using dipyridyldithiocarbonate (DPDTC) has been developed for ester synthesis. rsc.org This process can be performed under neat (solvent-free) conditions or in aqueous micellar solutions, generating high yields while minimizing waste, as the by-products are easily recyclable. rsc.org Such methodologies represent a significant step towards the sustainable production of flavonoid esters.
Development of Novel Catalytic Systems for Esterification and Subsequent Cleavage
The benzyl group in this compound is a protecting group, designed to be attached and removed under specific conditions. Therefore, innovations in both the esterification (benzylation) and cleavage (debenzylation) steps are critical.
Esterification Catalysis: Beyond the standard use of bases like potassium carbonate, alternative catalytic systems have been explored.
Lewis Acids: The derivatization reaction can be catalyzed by a Lewis acid, such as Titanium tetrachloride (TiCl₄) or Titanium(IV) ethoxide (Ti(OEt)₄). google.com These catalysts can activate the system to facilitate the protection reaction.
Heterogeneous Catalysts: For direct esterification, heterogeneous catalysts offer advantages in terms of separation and reusability. Palladium nanoparticles (Pd NPs) supported on N-doped carbon composites have been used to catalyze the direct esterification of carboxylic acids with alkylarenes, which are readily available starting materials. researchgate.net This approach avoids the need for pre-functionalized reagents like benzyl halides.
Photoredox Catalysis: Ruthenium-based photoredox catalysis has been employed for the coupling of N-benzylpyridinium Katritzky salts with tetrahydroisoquinolines, demonstrating a modern approach to forming benzyl-substituted compounds under mild conditions. beilstein-journals.org
Cleavage (Debenzylation) Catalysis: The removal of the benzyl group is a crucial final step to yield the desired 7-hydroxyflavanone (B191499) derivative after other molecular modifications have been made.
Catalytic Hydrogenation: The most common method for debenzylation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.commdpi.com This reaction is typically efficient but can be incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes. mdpi.comnih.gov
Visible-Light-Mediated Oxidative Debenzylation: A novel method uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a catalytic photo-oxidant under visible light irradiation. nih.gov This technique offers high functional group tolerance, allowing for the cleavage of benzyl ethers in the presence of functionalities that would not survive hydrogenation. nih.gov The reaction can be significantly accelerated in a continuous-flow microreactor. nih.gov
Chemoselective Chemical Cleavage: For highly sensitive substrates, a mild and chemoselective debenzylation method using boron trichloride (B1173362) (BCl₃) in the presence of pentamethylbenzene (B147382) as a cation scavenger has been developed. organic-chemistry.org This system operates at very low temperatures (e.g., -78 °C) and preserves a wide range of acid-sensitive functional groups that might be compromised by other methods. organic-chemistry.org
Table 2: Comparison of Catalytic Debenzylation Methods
| Method | Catalyst / Reagent | Conditions | Advantages | Limitations | Citation |
|---|---|---|---|---|---|
| Hydrogenation | Pd/C, H₂ | Normal pressure, solvent (e.g., DMF) | High yield, common procedure | Incompatible with reducible groups (alkenes, alkynes, etc.) | google.commdpi.com |
| Photocatalysis | DDQ, Visible Light | Wet Dichloromethane | High functional group tolerance, mild conditions | Substrate-dependent efficiency, potential for side products with certain groups | nih.gov |
| Chemical Cleavage | BCl₃, Pentamethylbenzene | Low temperature (-78°C), Dichloromethane | Excellent chemoselectivity, preserves acid-sensitive groups | Stoichiometric reagents, requires anhydrous conditions | organic-chemistry.org |
Automation and High-Throughput Synthesis Platforms for Derivative Libraries
This compound is an ideal scaffold for creating libraries of pinocembrin derivatives. With the 7-hydroxyl group protected, other positions on the flavonoid core can be selectively modified. High-throughput and automated synthesis platforms are instrumental in rapidly generating and screening these derivative libraries. mdpi.com
The biosynthesis of pinocembrin derivatives in engineered microorganisms like Saccharomyces cerevisiae represents a powerful high-throughput approach. acs.orgnih.gov By introducing and optimizing metabolic pathways, these microbial cell factories can produce a variety of modified flavonoids. acs.orgacs.org This synthetic biology strategy allows for the rapid generation of novel structures by expressing different tailoring enzymes, such as hydroxylases or methyltransferases. acs.org
On the chemical synthesis front, the use of microfluidic photoreactors for continuous-flow synthesis exemplifies an automated platform. unibo.it Such systems allow for precise control over reaction parameters like time and temperature, leading to improved yields and selectivity. This technology was successfully applied to a light-triggered catalytic allylic benzylation, demonstrating its potential for scaling up the production of complex molecules and could be adapted for creating libraries of pinocembrin derivatives efficiently. unibo.it These automated platforms, whether biological or chemical, are essential for accelerating the discovery of flavonoid derivatives with novel properties.
Future Research Directions and Emerging Paradigms
Investigation into Enantioselective Synthesis of Pinocembrin (B1678385) 7-Benzyl Ester
The biological activities of flavonoids are often stereospecific. Therefore, the development of methods for the enantioselective synthesis of pinocembrin 7-benzyl ester is a critical future research endeavor. Currently, the synthesis of racemic pinocembrin and its derivatives is well-established, often involving the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization. However, achieving high enantiomeric excess for the C2-chiral center in the flavanone (B1672756) core of pinocembrin 7-benzyl ester presents a significant challenge.
Future investigations should focus on several promising strategies:
Organocatalysis: The use of chiral small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Research could explore the use of chiral amines, thioureas, or phosphoric acids to catalyze the intramolecular Michael addition of the chalcone precursor to afford enantioenriched pinocembrin 7-benzyl ester. The development of a catalytic system that provides high yield and enantioselectivity would be a significant advancement.
Biocatalysis: Enzymes offer unparalleled stereoselectivity. The use of chalcone isomerases (CHIs) for the cyclization of the corresponding 7-O-benzyl chalcone could yield the desired (S)- or (R)-enantiomer with high fidelity. Future work should involve screening existing enzyme libraries or engineering novel CHIs with specificity for this protected substrate. Additionally, lipase-catalyzed kinetic resolution of the racemic ester could be explored, where one enantiomer is selectively acylated or deacylated, allowing for the separation of the two enantiomers.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials is another viable approach. For instance, starting from a chiral precursor could set the stereochemistry of the C2 position early in the synthetic sequence.
| Synthesis Strategy | Potential Catalyst/Reagent | Key Transformation | Anticipated Outcome |
| Organocatalysis | Chiral Thiourea Derivatives | Intramolecular Michael Addition | High enantiomeric excess of one enantiomer. |
| Biocatalysis | Chalcone Isomerase (CHI) | Enantioselective Cyclization | Production of a single enantiomer, e.g., (S)-pinocembrin 7-benzyl ester. |
| Biocatalysis | Lipase | Kinetic Resolution | Separation of racemic mixture into individual enantiomers. |
| Chiral Pool Synthesis | Chiral Epoxides or Aldehydes | Stereospecific Ring Closure | Formation of a specific enantiomer based on the starting material's chirality. |
Broadening the Scope of Synthetic Applications for Diverse Flavonoid Targets
The synthetic methodologies developed for rac-pinocembrin 7-benzyl ester can serve as a springboard for accessing a wider array of flavonoid targets. The benzyl (B1604629) protecting group at the 7-position offers a versatile handle for further chemical transformations, which is not possible with the unprotected hydroxyl group.
Future research should aim to:
Develop a platform for derivatization: The benzyl group can be selectively removed under mild hydrogenolysis conditions. This allows for the late-stage introduction of various functional groups at the 7-position, leading to a library of novel pinocembrin derivatives with potentially enhanced biological activities.
Access other flavonoid classes: The flavanone scaffold of pinocembrin 7-benzyl ester can be chemically converted to other flavonoid classes. For example, oxidation can lead to the corresponding flavone (B191248) (chrysin 7-benzyl ester), while reduction can yield flavan-3-ols. These transformations would expand the chemical space accessible from this single precursor.
Synthesize complex flavonoid architectures: The methodologies can be extended to the synthesis of more complex, polycyclic, or dimeric flavonoids, where selective protection of hydroxyl groups is crucial.
Rational Design and Synthesis of Advanced Flavonoid Scaffolds for Medicinal Chemistry Research
The pinocembrin scaffold is a privileged structure in medicinal chemistry. The 7-benzyl ester derivative provides a unique starting point for the rational design of advanced flavonoid scaffolds with tailored biological activities.
Future directions in this area include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the A and B rings of pinocembrin 7-benzyl ester and evaluating the biological activity of the resulting analogues, a detailed SAR can be established. This knowledge will guide the design of more potent and selective compounds.
Bioisosteric Replacement: The benzyl group can be replaced with other bioisosteres to modulate pharmacokinetic and pharmacodynamic properties. For instance, replacing the phenyl ring of the benzyl group with various heterocyclic systems could lead to compounds with improved solubility or metabolic stability.
Hybrid Molecules: The flavonoid scaffold can be conjugated with other pharmacophores to create hybrid molecules with dual or synergistic activities. The 7-hydroxyl position, unmasked from the benzyl ether, is an ideal site for such modifications.
| Design Strategy | Modification Approach | Potential Outcome |
| SAR Studies | Substitution on A and B rings | Identification of key structural features for activity. |
| Bioisosteric Replacement | Replacement of the benzyl group | Improved pharmacokinetic properties. |
| Hybrid Molecules | Conjugation with other active moieties | Novel compounds with enhanced or dual therapeutic effects. |
Computational Chemistry and In Silico Approaches for Reaction Pathway Prediction and Optimization
Computational chemistry and in silico modeling are indispensable tools in modern chemical research. Their application to the synthesis of this compound can accelerate the discovery and optimization of synthetic routes.
Future research should leverage these computational approaches to:
Predict Reaction Outcomes: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction intermediates and transition states. This can help in predicting the feasibility and stereochemical outcome of proposed synthetic steps, thus guiding experimental efforts.
Optimize Reaction Conditions: Computational models can simulate the effect of different catalysts, solvents, and temperatures on reaction rates and selectivity. This allows for the in silico optimization of reaction conditions before extensive laboratory work is undertaken.
Elucidate Enzymatic Mechanisms: For biocatalytic approaches, molecular docking and molecular dynamics (MD) simulations can provide insights into the binding of the substrate (7-O-benzyl chalcone) to the active site of enzymes like chalcone isomerase. This understanding can guide protein engineering efforts to improve catalytic efficiency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of designed pinocembrin 7-benzyl ester derivatives with their predicted biological activities, aiding in the prioritization of synthetic targets. biointerfaceresearch.com
| Computational Tool | Application in Synthesis | Research Goal |
| Density Functional Theory (DFT) | Transition state analysis | Prediction of reaction feasibility and stereoselectivity. |
| Molecular Dynamics (MD) | Simulation of enzyme-substrate interactions | Elucidation of biocatalytic mechanisms for enzyme engineering. |
| QSAR Modeling | Correlation of structure and activity | Prioritization of synthetic targets for medicinal chemistry. |
By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the synthesis of novel flavonoids and as a scaffold for the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
